molecular formula C9H7BrNO3- B11520989 2-(6-Amino-2-bromo-3-methylphenyl)-2-oxoacetate

2-(6-Amino-2-bromo-3-methylphenyl)-2-oxoacetate

Cat. No.: B11520989
M. Wt: 257.06 g/mol
InChI Key: HNXXUZCXYONFQH-UHFFFAOYSA-M
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Description

2-(6-Amino-2-bromo-3-methylphenyl)-2-oxoacetate is an organic compound that features a bromine atom, an amino group, and a methyl group attached to a phenyl ring, along with an oxoacetate group. Compounds with such structures are often of interest in various fields of chemistry and biology due to their potential reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Amino-2-bromo-3-methylphenyl)-2-oxoacetate typically involves multi-step organic reactions. One possible route could involve the bromination of a precursor phenyl compound, followed by the introduction of the amino group through nucleophilic substitution. The final step might involve the formation of the oxoacetate group through esterification or related reactions.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(6-Amino-2-bromo-3-methylphenyl)-2-oxoacetate can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The bromine atom can be reduced to form a hydrogen atom or other substituents.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide or alkyl halides. Reaction conditions would vary depending on the specific reaction but could include solvents like ethanol or dichloromethane and temperatures ranging from room temperature to reflux conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the amino group could yield nitro derivatives, while substitution of the bromine atom could yield a variety of substituted phenyl compounds.

Scientific Research Applications

2-(6-Amino-2-bromo-3-methylphenyl)-2-oxoacetate may have several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions or as a ligand in biochemical assays.

    Medicine: Investigation of its potential pharmacological properties, such as anti-inflammatory or anticancer activity.

    Industry: Use as an intermediate in the production of dyes, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(6-Amino-2-bromo-3-methylphenyl)-2-oxoacetate would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The pathways involved would vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other substituted phenyl oxoacetates, such as:

  • 2-(6-Amino-3-methylphenyl)-2-oxoacetate
  • 2-(6-Bromo-3-methylphenyl)-2-oxoacetate
  • 2-(6-Amino-2-chloro-3-methylphenyl)-2-oxoacetate

Uniqueness

The uniqueness of 2-(6-Amino-2-bromo-3-methylphenyl)-2-oxoacetate lies in its specific combination of substituents, which can confer unique reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C9H7BrNO3-

Molecular Weight

257.06 g/mol

IUPAC Name

2-(6-amino-2-bromo-3-methylphenyl)-2-oxoacetate

InChI

InChI=1S/C9H8BrNO3/c1-4-2-3-5(11)6(7(4)10)8(12)9(13)14/h2-3H,11H2,1H3,(H,13,14)/p-1

InChI Key

HNXXUZCXYONFQH-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C(=C(C=C1)N)C(=O)C(=O)[O-])Br

Origin of Product

United States

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